molecular formula C20H12F3N3O4S2 B2520189 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide CAS No. 393837-57-5

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide

Cat. No.: B2520189
CAS No.: 393837-57-5
M. Wt: 479.45
InChI Key: NBNFUWOVEGGCRG-UHFFFAOYSA-N
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Description

The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide features a benzamide core linked to a thiazole ring substituted with a thiophen-2-yl group and a trifluoroacetyl moiety.

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F3N3O4S2/c21-20(22,23)17(29)16-15(12-5-2-8-31-12)24-19(32-16)25-18(30)10-3-1-4-11(9-10)26-13(27)6-7-14(26)28/h1-5,8-9H,6-7H2,(H,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNFUWOVEGGCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC(=C(S3)C(=O)C(F)(F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structural features include a dioxopyrrolidine moiety and a thiophene-substituted thiazole, which are believed to contribute to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C20H12F3N3O4S2C_{20}H_{12}F_3N_3O_4S^2 with a molecular weight of approximately 479.45 g/mol. The purity of commercially available samples typically exceeds 95%. The presence of trifluoroacetyl and thiophene groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant anticonvulsant , antinociceptive , and cytotoxic properties. These activities have been attributed to its ability to modulate ion channels and receptors within the central nervous system (CNS), particularly sodium and calcium channels, as well as TRPV1 receptors .

Anticonvulsant Activity

Studies have shown that compounds similar to this one can exert anticonvulsant effects by influencing neurotransmitter release and neuronal excitability. For instance, the modulation of sodium channels can prevent excessive neuronal firing, which is crucial in the management of seizure disorders.

Antinociceptive Effects

The antinociceptive properties of the compound have been linked to its action on pain pathways. Research suggests that it may inhibit pain signaling through TRPV1 antagonism, leading to reduced pain perception in animal models.

Cytotoxicity Studies

In vitro cytotoxicity assessments have revealed varying degrees of activity against different cancer cell lines. For example, derivatives with similar structural motifs have shown significant cytotoxic effects on L929 (mouse fibroblast) cells and A549 (lung cancer) cells. A concentration-dependent increase in cell viability was noted for some derivatives, indicating selective cytotoxicity .

Case Studies and Experimental Findings

Study Cell Line Concentration (µM) Viability (%) Activity
Study 1L929100 (24h)30Cytotoxic
Study 2A54950>100Cytostatic
Study 3HepG2200>100Cytostatic

Key Findings:

  • Cytotoxicity : Compound exhibited significant cytotoxic effects at higher concentrations, notably at 100 µM for L929 cells.
  • Selectivity : Some derivatives enhanced cell viability in certain assays, suggesting potential for selective targeting in cancer therapy.

Mechanistic Insights

Molecular docking studies have suggested that the compound interacts with specific targets involved in cancer proliferation and pain signaling. The binding affinity to TRPV1 receptors indicates a mechanism through which it may exert both analgesic and anticonvulsant effects .

Scientific Research Applications

Research indicates that this compound exhibits significant anticonvulsant , antinociceptive , and cytotoxic properties. These activities are attributed to its ability to modulate ion channels and receptors within the central nervous system (CNS), particularly sodium and calcium channels, as well as TRPV1 receptors.

Anticonvulsant Activity

Studies have shown that compounds similar to this one can exert anticonvulsant effects by influencing neurotransmitter release and neuronal excitability. For instance, modulation of sodium channels can prevent excessive neuronal firing, crucial in managing seizure disorders.

Antinociceptive Effects

The antinociceptive properties of the compound are linked to its action on pain pathways. Research suggests it may inhibit pain signaling through TRPV1 antagonism, leading to reduced pain perception in animal models.

Cytotoxicity Studies

In vitro cytotoxicity assessments have revealed varying degrees of activity against different cancer cell lines. For example, derivatives with similar structural motifs have shown significant cytotoxic effects on L929 (mouse fibroblast) cells and A549 (lung cancer) cells. A concentration-dependent increase in cell viability was noted for some derivatives, indicating selective cytotoxicity.

Case Studies and Experimental Findings

StudyCell LineConcentration (µM)Viability (%)Activity
Study 1L929100 (24h)30Cytotoxic
Study 2A54950>100Cytostatic
Study 3HepG2200>100Cytostatic

Key Findings :

  • The compound exhibited significant cytotoxic effects at higher concentrations, notably at 100 µM for L929 cells.
  • Some derivatives enhanced cell viability in certain assays, suggesting potential for selective targeting in cancer therapy.

Mechanistic Insights

Molecular docking studies suggest that the compound interacts with specific targets involved in cancer proliferation and pain signaling. The binding affinity to TRPV1 receptors indicates a mechanism through which it may exert both analgesic and anticonvulsant effects.

Potential Applications

Given its biological activities, this compound holds promise for various applications in medicinal chemistry:

  • Anticonvulsant Drug Development : Targeting epilepsy and seizure disorders.
  • Pain Management : Developing new analgesics through TRPV1 antagonism.
  • Cancer Therapeutics : Investigating selective cytotoxic agents for specific cancer types.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s uniqueness lies in its combination of thiophene (electron-rich heterocycle) and trifluoroacetyl (strong electron-withdrawing group) substituents on the thiazole ring. Below is a comparative analysis with key analogs:

Compound Name Thiazole Substituents Benzamide/Backbone Modifications Key Functional Groups
Target Compound 4-(thiophen-2-yl), 5-(trifluoroacetyl) 3-(2,5-dioxopyrrolidin-1-yl) Trifluoroacetyl, thiophene, dioxopyrrolidine
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-chloro 2,4-difluoro Chloro, difluoro
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) 2-(4-fluorophenyl) Benzodiazol-phenoxymethyl-triazole-acetamide Fluorophenyl, triazole, benzodiazole

Key Observations :

  • Heterocyclic Diversity : The thiophene moiety may engage in π-π stacking interactions distinct from the benzodiazole or fluorophenyl groups in analogs .

Hydrogen Bonding and Crystal Packing

The target compound’s amide and trifluoroacetyl groups are expected to form non-classical hydrogen bonds (e.g., C–H⋯O/F), akin to the C4–H4⋯F2 interactions observed in N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide . These interactions may stabilize crystal packing and improve solid-state stability.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide, and how are intermediates characterized?

  • Methodology :

  • Stepwise synthesis : Begin with functionalization of the thiazole core (e.g., introducing trifluoroacetyl and thiophen-2-yl groups) followed by coupling with the benzamide-pyrrolidinone moiety. Use coupling agents like EDCI or DCC in aprotic solvents (DMF, dichloromethane) under inert atmospheres .
  • Intermediate monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining to track reaction progress.
  • Characterization : Confirm intermediate structures via 1H^1H/13C^{13}C-NMR (e.g., verifying trifluoroacetyl peaks at ~170 ppm in 13C^{13}C-NMR) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are essential for validating the final compound’s structure?

  • Key techniques :

  • NMR spectroscopy : Assign peaks for the pyrrolidin-2,5-dione (δ ~2.7–3.2 ppm for protons adjacent to carbonyls) and thiophene aromatic protons (δ ~7.0–7.5 ppm) .
  • Infrared (IR) spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm1^{-1}) and amide N–H bends (~3300 cm1 ^{-1}) .
  • X-ray crystallography : Resolve 3D conformation to confirm stereochemistry and hydrogen-bonding interactions (e.g., amide dimers) .

Q. How do solvent and temperature choices influence reaction yields during synthesis?

  • Optimization strategies :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in thiazole functionalization steps, while dichloromethane minimizes side reactions in coupling steps .
  • Temperature control : Maintain 0–5°C during acid chloride formation to prevent decomposition; reflux (80–100°C) for cyclization steps involving thiazole rings .

Advanced Research Questions

Q. How can computational models optimize reaction pathways for this compound’s synthesis?

  • Approach :

  • Reaction path search : Use quantum chemical calculations (DFT) to model transition states and identify low-energy pathways for key steps (e.g., thiophene-thiazole coupling) .
  • Solvent effects : Simulate solvent interactions via COSMO-RS to predict optimal dielectric environments for intermediates .
  • Experimental validation : Cross-reference computational predictions with experimental yields (e.g., >80% yield in DMF vs. <50% in THF) .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H-NMR splitting patterns)?

  • Troubleshooting :

  • Dynamic effects : Investigate restricted rotation in amide bonds (e.g., splitting due to atropisomerism) via variable-temperature NMR .
  • Impurity analysis : Use HPLC-MS to detect byproducts (e.g., unreacted thiophene starting material) and adjust purification protocols (e.g., gradient elution with acetonitrile/water) .

Q. What strategies validate the compound’s interaction with biological targets (e.g., enzymes) in mechanistic studies?

  • Experimental design :

  • Docking studies : Perform molecular docking (AutoDock Vina) to predict binding modes with targets like kinases or proteases, focusing on hydrogen bonds between the benzamide carbonyl and catalytic residues .
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD_D) by immobilizing the target protein and measuring compound association/dissociation rates .
  • Enzymatic assays : Monitor inhibition via fluorescence-based assays (e.g., ATPase activity for kinase targets) .

Q. How to address discrepancies between theoretical and experimental physicochemical properties (e.g., solubility)?

  • Methodology :

  • Solubility prediction : Compare logP values from computational tools (e.g., SwissADME) with experimental shake-flask measurements in PBS/DMSO mixtures .
  • Crystallography : Correlate crystal packing (e.g., π-π stacking of thiophene rings) with poor aqueous solubility .

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